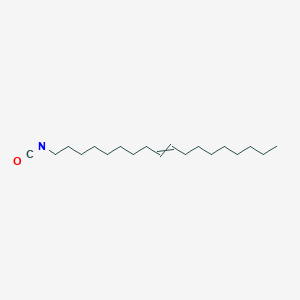
1-Isocyanatooctadec-9-ene
Overview
Description
1-Isocyanatooctadec-9-ene is an organic compound with the molecular formula C19H35NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to an octadecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanatooctadec-9-ene can be synthesized through the reaction of octadec-9-en-1-amine with phosgene. The reaction typically involves the following steps:
Formation of Carbamoyl Chloride: Octadec-9-en-1-amine reacts with phosgene to form the intermediate carbamoyl chloride.
Formation of Isocyanate: The carbamoyl chloride intermediate undergoes a rearrangement to form this compound.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its efficiency in forming the isocyanate group. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride or other safer reagents are being explored .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanatooctadec-9-ene undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Polymerization Reactions: Can be used in the formation of polyurethanes
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts under mild to moderate conditions to form ureas.
Catalysts: Various catalysts can be used to facilitate these reactions, including tertiary amines and metal catalysts
Major Products:
Scientific Research Applications
1-Isocyanatooctadec-9-ene has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mechanism of Action
The mechanism of action of 1-Isocyanatooctadec-9-ene involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles, leading to the formation of urethanes and ureas. This reactivity is exploited in the synthesis of polyurethanes and other materials .
Comparison with Similar Compounds
1-Isocyanatohexadecane: Similar in structure but with a shorter carbon chain.
1-Isocyanatododecane: Another similar compound with a shorter carbon chain.
Phenyl Isocyanate: Contains an aromatic ring instead of an aliphatic chain
Uniqueness: 1-Isocyanatooctadec-9-ene is unique due to its long aliphatic chain, which imparts specific properties such as hydrophobicity and flexibility. These properties make it particularly useful in the synthesis of flexible polyurethanes and other materials with unique mechanical properties .
Properties
IUPAC Name |
1-isocyanatooctadec-9-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h9-10H,2-8,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSJMHPQNDDKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710281 | |
| Record name | 1-Isocyanatooctadec-9-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91544-77-3 | |
| Record name | 1-Isocyanatooctadec-9-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















